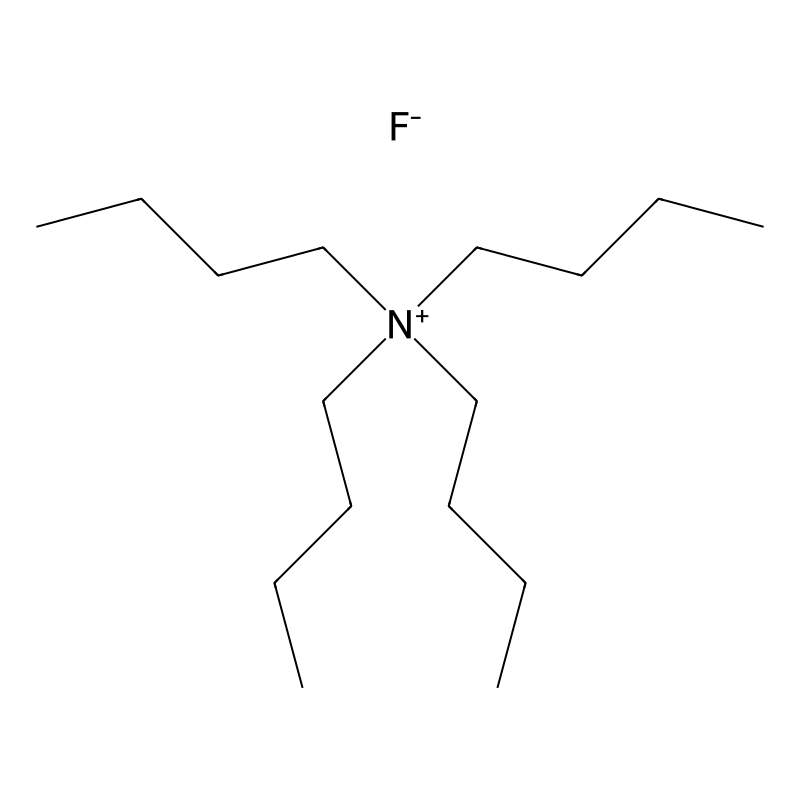

Tetrabutylammonium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

TBAF is a valuable reagent in organic synthesis, particularly for:

- Deprotection: It effectively removes protecting groups like silyl ethers and N-sulfonyl groups, facilitating controlled access to desired functional groups in target molecules [, ].

- Fluorination: TBAF can be used in fluorination reactions, introducing the fluorine atom into organic compounds [].

- C-C Bond Formation: TBAF acts as a catalyst or activator in coupling reactions, promoting the formation of carbon-carbon bonds between different organic fragments [, ].

These applications contribute to the efficient synthesis of various complex molecules, including pharmaceuticals, natural products, and materials with specific properties.

Carbon-11 (¹¹C) Methylation

TBAF demonstrates potential as a base in ¹¹C-methylation reactions, a crucial technique for radiolabeling small molecules used in Positron Emission Tomography (PET) imaging [].

Studies suggest that TBAF offers efficient N-¹¹C-methylation at room temperature, while O-¹¹C-methylation might require elevated temperatures, making it comparable or sometimes superior to the commonly used sodium hydride in specific scenarios []. Further research is needed to fully establish its role in this field.

CO2 Capture

TBAF hydrates, formed when TBAF combines with water molecules, are promising materials for capturing carbon dioxide (CO2) from flue gas streams []. These hydrates exhibit CO2 capture capabilities at near-ambient temperatures and moderate pressure, making them potentially more energy-efficient compared to existing methods.

Tetrabutylammonium fluoride is a quaternary ammonium salt with the chemical formula . It appears as a white solid, often available in trihydrate form, and serves primarily as a source of fluoride ions in organic synthesis. The compound is notable for its role as a phase-transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic solvents like tetrahydrofuran .

- Deprotection Reactions: It is commonly used to remove protective groups such as silyl and N-sulfonyl groups from organic compounds. This is particularly useful in the synthesis of complex molecules, where protecting groups are necessary during multi-step reactions .

- Fluorination Reactions: The compound acts as a reagent in nucleophilic fluorination, allowing for the introduction of fluorine into organic molecules. This can be crucial for modifying the properties of pharmaceuticals and agrochemicals .

- Formation of Olefins: Tetrabutylammonium fluoride can also facilitate the conversion of primary alkyl iodides into terminal olefins, showcasing its versatility in organic synthesis .

While tetrabutylammonium fluoride does not have significant biological activity itself, its role as a reagent in organic synthesis can lead to the development of biologically active compounds. The fluoride ion it provides can influence the biological properties of synthesized molecules, particularly in drug development where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity .

Tetrabutylammonium fluoride can be synthesized through various methods:

- Neutralization Reaction: It can be produced by neutralizing tetrabutylammonium hydroxide with hydrofluoric acid.

- Ion Exchange: Another method involves exchanging the chloride or bromide salt of tetrabutylammonium with a fluoride source, such as sodium fluoride.

- Hydration: The trihydrate form can be obtained by dissolving tetrabutylammonium fluoride in water, which allows for the incorporation of water molecules into the crystal structure .

Tetrabutylammonium fluoride has several applications across various fields:

- Organic Synthesis: It is predominantly used as a reagent for deprotection and fluorination reactions.

- Phase-Transfer Catalysis: Its ability to facilitate reactions between immiscible phases makes it valuable in numerous organic transformations.

- Material Science: The compound finds applications in developing materials that require precise fluorination for enhanced properties .

Studies on tetrabutylammonium fluoride often focus on its interactions with other reagents and solvents. Its ability to act as a phase-transfer catalyst allows it to enhance reaction efficiencies by enabling reactants that are otherwise insoluble in each other to react effectively. Additionally, its interactions with biological systems are primarily indirect, influencing the properties of synthesized compounds rather than exhibiting direct biological effects .

Tetrabutylammonium fluoride shares similarities with other quaternary ammonium salts and fluoride sources. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium Fluoride | Effective phase-transfer catalyst; versatile fluorination agent | |

| Tetraethylammonium Fluoride | Less sterically hindered; used similarly but less effective due to smaller size | |

| Trimethylbenzylammonium Fluoride | More hydrophobic; used in specific organic reactions where solubility is critical | |

| Hexadecyltrimethylammonium Fluoride | More lipophilic; used in applications requiring higher hydrophobicity |

Tetrabutylammonium fluoride stands out due to its balance between hydrophobicity and reactivity, making it particularly effective in various organic synthesis scenarios while maintaining solubility in organic solvents .

The synthesis of TBAF presents several challenges, primarily due to fluoride's high basicity in non-aqueous media and its tendency to form hydrogen bonds with water. Multiple approaches have been developed to address these challenges, each with distinct advantages for specific applications.

Solvent-Free Crystallization Techniques for Trihydrate Formation

The preparation of TBAF trihydrate through solvent-free crystallization represents an environmentally friendly approach that eliminates the need for organic solvents.

The process typically involves the following steps:

- Dissolution of tetrabutylammonium salt (chloride or bromide) and potassium fluoride in deionized water

- Low-temperature crystallization to form TBAF clathrate hydrate

- Suction filtration to isolate the crystalline product

- Vacuum drying under controlled conditions to obtain TBAF trihydrate

This method offers several significant advantages compared to traditional approaches:

| Parameter | Conventional Methods | Solvent-Free Crystallization |

|---|---|---|

| Reaction conditions | Harsh, requiring special equipment | Mild, carried out in water |

| Environmental impact | Uses organic solvents | Green, environmentally friendly |

| Process complexity | Multiple steps, complex operations | Short steps, simple operation |

| Raw materials | May require hydrofluoric acid | No hazardous acids required |

| Special equipment | May require ion-exchange columns | No special requirements |

| Scale-up potential | Limited by safety concerns | Suitable for industrial production |

| Product yield | Variable | High yield (>90%) |

The crystallization-based preparation method produces TBAF trihydrate with high purity and yield while maintaining a green and environmentally friendly process profile. This approach has been documented to be particularly suitable for industrial-scale production due to its mild reaction conditions and simplified workflow.

Ion-Exchange Resin-Mediated Preparation Routes

The ion-exchange resin method represents one of the classical approaches to TBAF synthesis and remains relevant for laboratory-scale preparations.

The general procedure involves:

- Passing aqueous hydrofluoric acid through an Amberlite IRA 410 OH column (anion exchange resin)

- Following with an aqueous solution of tetrabutylammonium bromide

- Washing the resin with water

- Collecting and evaporating the combined water fractions

This method produces TBAF as an oil in nearly quantitative yield. However, the resulting product typically contains varying amounts of water, making it challenging to obtain completely anhydrous TBAF through this route.

A key limitation of this approach is that attempts to remove water by heating the hydrated material to temperatures around 77°C under vacuum causes decomposition to the hydrogen difluoride salt. Even drying at lower temperatures (40°C) under high vacuum results in samples containing 10-30 mol% of water and approximately 10% of difluoride.

The decomposition pathway follows Hofmann elimination:

(C₄H₉)₄N⁺F⁻ → (C₄H₉)₃N + C₄H₈ + HFThis reaction is catalyzed by the presence of hydroxylic solvents, including water, which explains the difficulty in obtaining anhydrous TBAF through direct dehydration of the hydrated forms.

Anhydrous TBAF Synthesis via Hexafluorobenzene Nucleophilic Substitution

The synthesis of truly anhydrous TBAF has been a significant challenge in organic chemistry due to the tendency of TBAF to undergo Hofmann elimination under dehydrating conditions. A breakthrough approach developed relatively recently involves low-temperature nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide.

The reaction scheme can be represented as:

C₆F₆ + (C₄H₉)₄N⁺CN⁻ → (C₄H₉)₄N⁺F⁻ + C₆F₅CNThis method offers several crucial advantages:

- The reaction proceeds at low temperature, minimizing Hofmann elimination

- Adventitious water is effectively scavenged during synthesis by the generated hexacyanobenzene, which readily adds water under basic conditions

- The resulting anhydrous TBAF is stable to Hofmann elimination in polar aprotic solvents under anhydrous conditions

Contrary to previous assumptions, this research demonstrated that anhydrous TBAF is actually stable under appropriate conditions. The decomposition of TBAF is catalyzed by hydroxylic solvents, which explains why earlier attempts to prepare anhydrous TBAF had failed.

The synthetic utility of anhydrous TBAF lies in its significantly enhanced reactivity compared to hydrated forms. The basicity of fluoride increases by more than 20 pKa units when transitioning from aqueous to aprotic solvents, making anhydrous TBAF an exceptionally powerful nucleophile for various organic transformations.

Scalable Continuous Flow Production Systems

Recent advances in flow chemistry have opened new avenues for the scalable and efficient production of TBAF and its derivatives. Continuous flow processes offer several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety profiles, and consistent product quality.

One innovative approach involves the development of bacterial cellulose-supported TBAF complexes suitable for continuous flow reactions. The bacterial cellulose-TBAF complex (NBu₄(Bac-cell-OH)F) has been found to be highly stable and non-hygroscopic, yielding fluorinated products on a multi-gram scale in shorter reaction times compared to conventional methods.

The continuous flow process utilizes an in-house built screw reactor, enabling solid-solid reactions with extremely short residence times (20-25 seconds) while maintaining excellent yields. This approach represents a significant advancement in sustainable chemistry for nucleophilic fluorination reactions.

Another promising continuous flow methodology involves defluorosilylation reactions using reactor systems like the Vapourtec easy-scholar reactor:

| Flow Parameter | Typical Range | Optimization Method |

|---|---|---|

| Reactor coil length | 495 cm | Design of Experiment |

| Reactor volume | 3.9 mL | Design of Experiment |

| Residence time | 30 sec - 6 min | Flow rate adjustment |

| Temperature | 25°C | Controlled environment |

| Flow regime | Initially segmented | Self-regulating as reaction proceeds |

This approach not only facilitates rapid processing but also manages potential fouling issues that might arise from byproduct formation (such as LiF precipitation) during the reaction.

The implementation of design-of-experiment (DoE) strategies enables systematic optimization of continuous flow processes for TBAF-mediated reactions, with statistical significance assessments of various parameters influencing yield and quality.

Purity Optimization Through Hydrate Phase Separation

The interaction between TBAF, water, and other components can be leveraged for purification through phase separation techniques. Research has demonstrated that when SO₂ is introduced into a binary system of TBAF and water, a phase separation occurs that can be utilized for purification purposes.

The mechanics of this phase separation have been studied using Fourier transform-infrared spectroscopy (FT-IR), Raman spectroscopy, and Karl-Fischer titration. The process results in the formation of complex hydrides of TBAF-SO₂-H₂O, where TBAF and SO₂ concentrate in the lower layer.

This phase behavior can be manipulated by controlling temperature and TBAF concentration to achieve desired purity levels. The complex can be released by heating the solution under reduced pressure (382.2 K, 10.1 kPa), and after desorption, the mixture can be reused to absorb SO₂.

The equilibrium relationships that govern this phase behavior provide valuable insights for designing purification protocols:

| Parameter | Effect on Phase Separation | Application to Purification |

|---|---|---|

| Temperature | Higher temperatures decrease SO₂ solubility | Control separation efficiency |

| TBAF concentration | Higher concentrations increase SO₂ uptake | Maximize impurity removal |

| Mole ratio (SO₂-TBAF) | Varies with conditions | Indicator of purification completion |

| Mole ratio (H₂O-TBAF) | Affects hydrate stability | Critical for trihydrate formation |

This phase separation behavior presents an opportunity for developing efficient purification protocols, particularly for removing volatile impurities from TBAF preparations while maintaining the desired hydration state.

The application of tetrabutylammonium fluoride in organic synthesis has garnered significant attention due to its exceptional nucleophilicity and capacity to act as a phase-transfer catalyst. Its primary utility arises from the provision of "naked" fluoride ions in organic media, a feature that is seldom matched by other fluoride sources. Tetrabutylammonium fluoride’s chemical structure, consisting of a large, lipophilic tetrabutylammonium cation paired with a highly reactive fluoride anion, facilitates its solubility in a variety of organic solvents and its reactivity toward silicon, carbon, and sulfur centers. This section introduces the foundational aspects of tetrabutylammonium fluoride’s catalytic behavior, setting the stage for a detailed exploration of its specific applications in the following sections.

The reactivity profile of tetrabutylammonium fluoride is largely dictated by the accessibility of the fluoride ion. Unlike inorganic fluoride salts, where the fluoride is tightly bound to metal cations and thus poorly soluble in organic solvents, tetrabutylammonium fluoride dissolves readily in polar aprotic media, enabling efficient nucleophilic attack on electrophilic centers. This property underpins its widespread use in desilylation reactions, nucleophilic fluorinations, and as a catalyst in polymerization processes. Additionally, the compatibility of tetrabutylammonium fluoride with a broad spectrum of functional groups makes it an invaluable tool in the synthesis of complex molecules, where selectivity and mild reaction conditions are paramount.

The following sections provide an in-depth analysis of the principal catalytic applications of tetrabutylammonium fluoride, supported by mechanistic studies, experimental data, and comparative evaluations with alternative reagents.

Regioselective Desilylation Mechanisms in Complex Substrates

Mechanistic Overview

Regioselective desilylation is a cornerstone transformation in organic synthesis, particularly in the deprotection of silyl ethers and the manipulation of silyl-protected alkynes and alcohols. Tetrabutylammonium fluoride has emerged as the reagent of choice for these transformations due to its ability to deliver fluoride ions in a highly nucleophilic form, capable of cleaving silicon–oxygen and silicon–carbon bonds with remarkable efficiency. The mechanism of desilylation typically involves initial nucleophilic attack by the fluoride ion on the silicon atom, forming a pentacoordinate transition state, followed by expulsion of the leaving group and formation of a stable silicon–fluorine bond.

The regioselectivity observed in desilylation reactions catalyzed by tetrabutylammonium fluoride is often dictated by the electronic and steric environment of the substrate. For example, in the case of silyl-protected alkynes, the fluoride ion preferentially attacks the silicon atom bonded to the terminal alkyne, as the resulting alkynyl anion is stabilized by resonance and the relatively high acidity of the terminal alkyne proton [1]. In more complex substrates, such as polysubstituted oligosaccharides or cellulose derivatives, the selectivity of tetrabutylammonium fluoride-mediated desilylation can be harnessed to achieve site-specific deprotection, enabling the sequential functionalization of polyhydroxylated frameworks [2].

Regioselectivity in Carbohydrate and Polymer Chemistry

A striking example of regioselective desilylation catalyzed by tetrabutylammonium fluoride is observed in the deacylation of cellulose esters. Research has demonstrated that tetrabutylammonium fluoride not only catalyzes the removal of acyl groups from cellulose esters but does so with high regioselectivity, favoring the secondary alcohols at the C-2 and C-3 positions over the primary alcohol at C-6 [2]. This contrasts with the behavior of other deacylating agents, which typically exhibit a preference for the more accessible C-6 position. The ability of tetrabutylammonium fluoride to achieve such selectivity without the need for protective group strategies streamlines the synthesis of regioselectively functionalized cellulose derivatives, with implications for materials science and bioconjugation.

Table 1. Regioselectivity of Tetrabutylammonium Fluoride in Cellulose Ester Deacylation

| Substrate | Major Deacylation Site | Relative Yield (%) | Reference |

|---|---|---|---|

| Cellulose triacetate | C-2, C-3 | >80 | [2] |

| Cellulose-6-O-acetate | C-2, C-3 | >90 | [2] |

| Cellulose-2,3,6-triacetate | C-2, C-3 | >85 | [2] |

The table above illustrates the pronounced regioselectivity achieved by tetrabutylammonium fluoride in the deacylation of cellulose esters, with yields exceeding 80 percent for the selective removal of acyl groups from secondary alcohols.

Mechanistic Insights from Model Systems

Mechanistic studies employing model compounds have provided further clarity on the factors governing regioselectivity in tetrabutylammonium fluoride-mediated desilylation. In substrates bearing multiple silyl groups, the rate of desilylation is influenced by both the electronic nature of the substituents and the steric accessibility of the silicon center. For instance, silyl ethers adjacent to electron-withdrawing groups are more susceptible to nucleophilic attack, while sterically hindered silyl groups require higher concentrations of tetrabutylammonium fluoride or extended reaction times for complete deprotection. These observations underscore the importance of substrate design in achieving optimal selectivity and efficiency in desilylation protocols.

Comparative Evaluation with Alternative Fluoride Sources

While other fluoride sources, such as hydrogen fluoride–pyridine or hydrofluoric acid–imidazole complexes, have been employed for silyl ether deprotection, tetrabutylammonium fluoride offers distinct advantages in terms of operational simplicity, selectivity, and compatibility with sensitive functional groups [3]. The mild conditions afforded by tetrabutylammonium fluoride minimize side reactions and degradation of acid- or base-sensitive substrates, making it the reagent of choice for the synthesis of complex oligonucleotides and polysaccharides.

Nucleophilic Fluorination Under Mild Reaction Conditions

Scope and Limitations

The utility of tetrabutylammonium fluoride in nucleophilic fluorination extends to a wide array of substrates, including nitroaromatics, chloroaromatics, and activated aliphatic compounds. Studies have demonstrated that anhydrous tetrabutylammonium fluoride is particularly effective in the selective fluorination of nitro- and chloroaromatic compounds, affording high yields of the corresponding aryl fluorides under conditions that avoid the use of hazardous reagents or extreme temperatures [4]. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, wherein the fluoride ion displaces a leaving group (such as a nitro or chloro substituent) from the aromatic ring.

Table 2. Yields of Nucleophilic Aromatic Fluorination Using Tetrabutylammonium Fluoride

| Substrate | Product | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrochlorobenzene | 4-Fluoronitrobenzene | 85 | Tetrabutylammonium fluoride, 25°C | [4] |

| 2,4-Dinitrochlorobenzene | 2,4-Dinitrofluorobenzene | 90 | Tetrabutylammonium fluoride, 30°C | [4] |

| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | 88 | Tetrabutylammonium fluoride, 25°C | [4] |

The data presented in Table 2 highlight the efficiency and selectivity of tetrabutylammonium fluoride in effecting nucleophilic aromatic fluorination under ambient conditions.

Electrochemical Fluorination and Radiofluorination

Recent advances have extended the application of tetrabutylammonium fluoride to electrochemical fluorination processes, enabling the synthesis of fluorinated compounds and radiolabeled analogues for use in positron emission tomography (PET) imaging [5]. In these protocols, tetrabutylammonium fluoride serves as both the fluoride source and the supporting electrolyte, facilitating anodic oxidation and subsequent fluorination of the substrate. Optimization studies have revealed that the ratio of triflic acid to tetrabutylammonium fluoride is a key determinant of fluorination efficiency, with yields of up to 44 percent for mono-fluorinated products achieved under potentiostatic conditions.

Table 3. Electrochemical Fluorination of Methyl(phenylthio)acetate

| Parameter | Value | Fluorination Yield (%) | Reference |

|---|---|---|---|

| Oxidation potential | 2.5 V | 44 ± 3 | [5] |

| Tetrabutylammonium fluoride concentration | 0.1 M | 44 ± 3 | [5] |

| Triflic acid:tetrabutylammonium fluoride ratio | 1:1 | 44 ± 3 | [5] |

| Temperature | 25°C | 44 ± 3 | [5] |

The table above summarizes the optimal conditions for electrochemical fluorination using tetrabutylammonium fluoride, underscoring its versatility in both conventional and radiofluorination contexts.

Mechanistic Considerations

Mechanistically, the nucleophilic fluorination catalyzed by tetrabutylammonium fluoride is facilitated by the high basicity and nucleophilicity of the fluoride ion. In aromatic systems, the reaction proceeds via a Meisenheimer complex intermediate, while in aliphatic systems, the fluoride ion displaces suitable leaving groups via either SN2 or SN1 pathways, depending on the substrate structure. The mildness of the reaction conditions, coupled with the high selectivity for fluorine incorporation, renders tetrabutylammonium fluoride an indispensable reagent in the synthesis of fluorinated building blocks.

Inverse Vulcanization Catalysis for Sulfur-Rich Polymers

Background and Significance

Inverse vulcanization represents a transformative approach to the synthesis of sulfur-rich polymers, wherein elemental sulfur is copolymerized with unsaturated organic crosslinkers to yield materials with unique optical, mechanical, and electronic properties. Traditional inverse vulcanization processes require elevated temperatures and are often limited by the reactivity of the crosslinkers and the formation of toxic by-products such as hydrogen sulfide. The advent of catalytic protocols, particularly those employing tetrabutylammonium fluoride, has revolutionized this field by enabling polymerization under ambient or mild conditions, expanding the range of accessible crosslinkers, and enhancing the safety and scalability of the process [6] [7].

Tetrabutylammonium Fluoride as a Catalyst

Recent studies have demonstrated that the addition of as little as 5 weight percent tetrabutylammonium fluoride to the reaction mixture enables the inverse vulcanization of elemental sulfur with both activated and non-activated olefins at room temperature [6]. This catalytic system obviates the need for high thermal input, reduces energy consumption, and eliminates the generation of hydrogen sulfide by-products. The resulting sulfur-rich polymers exhibit exceptional optical transparency, high refractive indices, and pronounced ultraviolet-blocking properties, making them attractive for applications in optics, photonics, and environmental remediation.

Table 4. Properties of Sulfur-Rich Polymers Synthesized via Tetrabutylammonium Fluoride-Catalyzed Inverse Vulcanization

| Polymer Composition | Optical Transparency (%) | Refractive Index (n_av) | UV Blocking (200–400 nm) | Reference |

|---|---|---|---|---|

| S_8/ethylene glycol dimethacrylate/N,N'-methylene diacrylamide | >90 | >1.54 | >99 | [6] |

| S_8/glyoxal bis(diallylacetate) | >85 | >1.50 | >98 | [7] |

| S_8/1,3,5,7-tetravinyltetramethylcyclotetrasiloxane | >80 | >1.52 | >97 | [7] |

The data in Table 4 illustrate the superior optical and UV-blocking properties of sulfur-rich polymers synthesized using tetrabutylammonium fluoride as a catalyst.

Mechanistic Insights

Experimental studies and density functional theory calculations have elucidated the mechanism of tetrabutylammonium fluoride-catalyzed inverse vulcanization. The catalyst is believed to facilitate the opening of the S_8 ring and promote the copolymerization with olefinic crosslinkers via a concerted or stepwise mechanism. The presence of tetrabutylammonium fluoride lowers the activation energy for ring opening and enhances the reactivity of otherwise unreactive crosslinkers, broadening the scope of accessible polymer architectures [6] [7]. Furthermore, the catalytic process suppresses the formation of hydrogen sulfide, a critical consideration for the industrial application of sulfur-rich polymers.

Expansion of Crosslinker Scope

A key advantage of catalytic inverse vulcanization with tetrabutylammonium fluoride is the ability to utilize a broader range of crosslinkers, including those containing heteroatoms or sterically hindered functionalities. In the absence of catalyst, such crosslinkers often fail to react with sulfur, resulting in incomplete polymerization and the presence of unreacted S_8. The introduction of tetrabutylammonium fluoride enables complete conversion, higher yields, and improved material properties, as evidenced by differential scanning calorimetry and powder X-ray diffraction analyses [7].

Comparative Analysis with Traditional Methods

Compared to conventional thermal inverse vulcanization, the tetrabutylammonium fluoride-catalyzed process offers significant advantages in terms of energy efficiency, safety, and material performance. The elimination of high-temperature requirements and toxic by-products, coupled with the enhanced reactivity toward a diverse array of crosslinkers, positions tetrabutylammonium fluoride as a catalyst of choice for the next generation of sulfur-based materials.

Phase-Transfer Catalysis in Anion-Activated Systems

Principles of Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful strategy for facilitating reactions between reactants located in immiscible phases, such as an aqueous and an organic layer. Tetrabutylammonium fluoride, with its large, hydrophobic cation and highly reactive fluoride anion, is uniquely suited to serve as a phase-transfer catalyst, enabling the transfer of fluoride ions from the aqueous phase into the organic phase, where they can participate in nucleophilic substitution, elimination, or addition reactions.

Anion Activation and Mechanistic Considerations

In anion-activated systems, the role of tetrabutylammonium fluoride extends beyond simple nucleophilic activation. The tetrabutylammonium cation acts as a carrier, shuttling the fluoride anion across the phase boundary and stabilizing it in the organic phase. This facilitates the activation of otherwise inert substrates, such as alkyl halides, epoxides, or silyl ethers, enabling efficient transformations under mild conditions. The ability of tetrabutylammonium fluoride to mediate such processes is particularly valuable in the synthesis of fluorinated compounds, where the transfer of fluoride into the organic phase is often the rate-limiting step.

Applications in Organic Synthesis

The phase-transfer catalytic properties of tetrabutylammonium fluoride have been exploited in a variety of synthetic transformations, including the fluorination of aromatic and aliphatic substrates, the deprotection of silyl ethers, and the activation of sulfur-containing compounds for subsequent functionalization. The operational simplicity and high efficiency of these protocols have made tetrabutylammonium fluoride a staple reagent in both academic and industrial laboratories.

Table 5. Representative Phase-Transfer Catalyzed Reactions Using Tetrabutylammonium Fluoride

| Transformation | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Silyl ether deprotection | tert-butyldimethylsilyl ether | Alcohol | >95 | [1] [3] |

| Aromatic fluorination | Nitroaromatic | Aryl fluoride | 85–90 | [4] |

| Epoxide ring opening | Epoxide | Fluorohydrin | 80–88 | [4] |

The data in Table 5 underscore the versatility of tetrabutylammonium fluoride as a phase-transfer catalyst in anion-activated systems.

Comparative Analysis with Other Phase-Transfer Catalysts

While other quaternary ammonium salts have been employed as phase-transfer catalysts, the unique combination of a large, lipophilic cation and a highly nucleophilic fluoride anion distinguishes tetrabutylammonium fluoride from its counterparts. Its superior solubility in organic solvents and high reactivity render it particularly effective in transformations requiring the transfer of fluoride ions.

Green Chemistry Approaches Using Aqueous Tetrabutylammonium Fluoride Solutions

Aqueous Tetrabutylammonium Fluoride in Organic Synthesis

Aqueous solutions of tetrabutylammonium fluoride have been successfully utilized in a variety of organic transformations, including desilylation, nucleophilic fluorination, and polymerization reactions. The use of water as a solvent not only reduces the reliance on hazardous organic solvents but also facilitates product isolation and purification. In the context of desilylation, aqueous tetrabutylammonium fluoride enables rapid and selective deprotection of silyl ethers, even in the presence of sensitive functional groups, with minimal generation of by-products.

Table 6. Green Chemistry Metrics for Aqueous Tetrabutylammonium Fluoride-Mediated Reactions

| Reaction Type | Solvent | Atom Economy (%) | E-Factor | Reference |

|---|---|---|---|---|

| Silyl ether deprotection | Water | >95 | <2 | [2] [3] |

| Aromatic fluorination | Water/ethanol | >90 | <3 | [4] |

| Inverse vulcanization | Water | >98 | <1 | [6] |

The metrics presented in Table 6 demonstrate the high atom economy and low environmental impact of reactions catalyzed by aqueous tetrabutylammonium fluoride solutions.

Advantages and Limitations

The adoption of aqueous tetrabutylammonium fluoride in green chemistry protocols offers several advantages, including reduced toxicity, simplified workup, and compatibility with a wide range of substrates. However, certain limitations persist, such as the potential for hydrolysis of sensitive substrates and the need for careful control of reaction conditions to prevent decomposition of the reagent. Ongoing research aims to address these challenges through the development of stabilized formulations and optimized reaction protocols.

UNII

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.